Product packaging for Biphenylene, 2,3,6,7-tetrabromo-(Cat. No.:CAS No. 62754-84-1)

Biphenylene, 2,3,6,7-tetrabromo-

Cat. No.: B14516075
CAS No.: 62754-84-1
M. Wt: 467.78 g/mol
InChI Key: YAPJYXGESQXVQY-UHFFFAOYSA-N
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Description

Contextualization within Non-Benzenoid Aromatic Systems and Highly Halogenated Polycyclic Hydrocarbons

Biphenylene (B1199973) itself is a fascinating non-benzenoid aromatic hydrocarbon. wikipedia.org Unlike common polycyclic aromatic hydrocarbons (PAHs) that consist of fused benzene (B151609) rings, biphenylene features two benzene rings fused to a central, anti-aromatic cyclobutadiene (B73232) ring. wikipedia.org This arrangement results in a planar molecule with distinct electronic and reactivity properties compared to its benzenoid isomers. wikipedia.org The presence of the four-membered ring induces significant strain and alters the aromaticity of the adjacent six-membered rings, making biphenylene a subject of fundamental interest. wikipedia.org

The introduction of four bromine atoms to the biphenylene core at the 2, 3, 6, and 7 positions places 2,3,6,7-tetrabromobiphenylene firmly in the category of highly halogenated polycyclic hydrocarbons. Halogenated aromatic compounds are a broad class of molecules that have garnered significant attention due to their diverse applications and, in many cases, their environmental persistence and biological activity. The substitution pattern of the bromine atoms in the 2,3,6,7-isomer is symmetrical, which can have significant implications for its molecular packing in the solid state and its electronic properties.

Significance of 2,3,6,7-Tetrabromobiphenylene as a Molecular Building Block for Advanced Materials

While specific research on the applications of 2,3,6,7-tetrabromobiphenylene is not extensively documented in publicly available literature, its structure suggests significant potential as a molecular building block for the synthesis of advanced materials. The bromine atoms can serve as versatile synthetic handles for a variety of cross-coupling reactions, allowing for the construction of larger, more complex architectures.

The combination of the rigid, planar biphenylene core and the reactive C-Br bonds makes this compound a candidate for the synthesis of:

Conjugated Polymers and Oligomers: The extension of the conjugated system through the substitution of bromine atoms could lead to materials with interesting photophysical and electronic properties, potentially suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The defined geometry and multiple reactive sites of tetrabromobiphenylene could be exploited in the design of porous crystalline materials for gas storage, separation, and catalysis.

Flame Retardants: Polybrominated compounds are well-known for their flame-retardant properties, and while not a direct application as a "building block" in the synthetic sense, this is a potential area of utility for this class of compounds. habitablefuture.org

The table below summarizes the key identifiers for Biphenylene, 2,3,6,7-tetrabromo- .

IdentifierValue
Chemical Name Biphenylene, 2,3,6,7-tetrabromo-
CAS Number 62754-84-1 chemnet.comscitoys.com
Molecular Formula C₁₂H₄Br₄ chemnet.comscitoys.com
Molecular Weight 467.78 g/mol chemnet.com
InChI InChI=1S/C12H4Br4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H scitoys.com
SMILES C1=C2C(=CC(=C1Br)Br)C3=CC(=C(C=C23)Br)Br scitoys.com

Despite its potential, detailed experimental studies on the synthesis, crystal structure, and material properties of 2,3,6,7-tetrabromobiphenylene remain scarce in the scientific literature. Further research is needed to fully elucidate the characteristics of this intriguing molecule and unlock its potential for the development of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Br4 B14516075 Biphenylene, 2,3,6,7-tetrabromo- CAS No. 62754-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62754-84-1

Molecular Formula

C12H4Br4

Molecular Weight

467.78 g/mol

IUPAC Name

2,3,6,7-tetrabromobiphenylene

InChI

InChI=1S/C12H4Br4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H

InChI Key

YAPJYXGESQXVQY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)C3=CC(=C(C=C23)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,3,6,7 Tetrabromobiphenylene and Its Molecular Precursors

Solution-Phase Synthesis Routes to Halogenated Biphenylenes

The creation of biphenylene (B1199973) and its derivatives in solution often involves the cyclization of biaryl precursors. One effective method is the tert-butyllithium-mediated cyclization of halobiaryls. bohrium.com This approach relies on the in-situ generation of highly reactive aryne intermediates, such as 2',3'-didehydro-2-lithiobiphenyls, at low temperatures. bohrium.com A significant benefit of this strategy is that it proceeds without the need for transition-metal catalysts. bohrium.com Furthermore, the resulting 1-lithiobiphenylene intermediate can be trapped with an electrophilic reagent, allowing for the synthesis of C1-functionalized biphenylene products. bohrium.com This method has been successfully applied to synthesize a variety of π-extended biphenylene derivatives. bohrium.com

Another cornerstone of biaryl synthesis is the Ullmann reaction, which traditionally involves the copper-catalyzed coupling of aryl halides at high temperatures to form symmetric biaryls. organic-chemistry.org The classic mechanism involves an organocopper intermediate that undergoes oxidative addition and reductive elimination to form the new carbon-carbon bond. organic-chemistry.org While effective, this method often requires harsh conditions. Modern variations have been developed, including the use of Cu(I) for the oxidative coupling of aryllithium compounds at lower temperatures, which also provides a pathway to asymmetric biaryls. organic-chemistry.org These fundamental solution-phase reactions provide viable, albeit potentially challenging, routes to forming the core biphenylene structure which could then be subjected to halogenation, or be built from already halogenated precursors.

On-Surface Synthesis (OSS) Approaches Utilizing 2,3,6,7-Tetrabromobiphenylene

On-surface synthesis (OSS) has become a powerful bottom-up technique for fabricating low-dimensional, π-conjugated nanomaterials with atomic precision. nih.govrsc.org In this approach, precursor molecules like 2,3,6,7-tetrabromobiphenylene are deposited onto a catalytically active surface where they undergo a sequence of programmed reactions.

The design of molecular precursors is critical for controlling the outcome of on-surface synthesis. acs.org The strategic placement of halogen atoms dictates the reaction pathways, leading to specific nanostructures. For instance, the flexibility of a precursor's backbone can influence the final product; a tetraphenylethylene (B103901) (TPE) derivative was shown to form a mixture of four-, six-, and eight-membered macrocycles due to its conformational freedom. nih.govresearchgate.net

Conversely, rigid and specifically functionalized precursors can provide high selectivity. In the synthesis of a researchgate.nettriangulene-based graphene nanoribbon, a precursor without a mirror plane perpendicular to the polymerization axis was designed to achieve a regioregular chain. nih.gov Adequately positioned C-F moieties in a difluoro-para-phenylene precursor were essential for the selective formation of four- and eight-membered rings in a biphenylene network, preventing the formation of standard six-membered benzene (B151609) rings. researchgate.net This demonstrates that the precise arrangement of halogens is a key design principle for steering reactions toward non-benzenoid structures.

Ullmann-type coupling is a widely used reaction in on-surface synthesis for creating C-C bonds from aryl halide precursors. nih.gov The process typically begins with the thermal deposition of molecules onto a substrate in an ultra-high vacuum environment. nih.gov Subsequent annealing provides the energy needed to activate the carbon-halogen bonds, leading to the formation of radical species. nih.gov These radicals can then couple to form new covalent bonds. acs.org

On surfaces like Au(111), the reaction of para-halogenated precursors often proceeds through an intermediate step involving the formation of organometallic (OM) chains. nih.gov The final covalent structure is formed upon further heating, which induces the removal of metal adatoms and the formation of the C-C bonds. nih.gov This reaction is highly programmable through the design of the precursor molecules and can be initiated not only by heat but also by manipulation with a scanning tunneling microscope (STM) tip or by light illumination. nih.govresearchgate.net The versatility and efficiency of Ullmann coupling make it a foundational tool for constructing a wide variety of one- and two-dimensional nanostructures on surfaces. acs.org

A novel and powerful strategy for creating non-benzenoid carbon allotropes is the intermolecular dehydrofluorination, or "HF-zipping," reaction. rsc.orgacs.org This method was successfully used to synthesize a planar biphenylene network composed of 4-, 6-, and 8-membered rings from strings of 2,5-difluoro-para-phenylene on a Au(111) surface. acs.org

The mechanism of this zipping process has been studied in detail and consists of a cascade of defluorination, dehydrogenation, and C-C coupling reactions. rsc.orgrsc.org The reaction is initiated at high temperatures (600 K to 700 K) and is thermodynamically favored under experimental conditions due to the large entropy gain from the formation of gaseous HF molecules. researchgate.net The Au(111) surface is key, acting as an active site for C-F/C-H bond cleavage and stabilizing the reactive intermediates. rsc.org This "HF-zipping" represents a conceptually new approach in the on-surface synthesis toolbox, enabling the fabrication of previously inaccessible carbon-based materials. rsc.org

Controlled Halogenation Strategies for Biphenylene Systems

Beyond using halogenated precursors, the direct halogenation of existing biphenylene structures offers a route to functionalize the material and tune its properties. First-principles calculations have shown that the electronic properties of a biphenylene network can be effectively regulated by controlled hydrogenation and halogenation. nih.gov

By systematically varying the concentration of halogens (fluorine, chlorine, bromine), the band gap of the biphenylene network can be precisely modulated over a wide range. nih.gov This tunability is crucial for potential applications in electronic devices and photocatalysis. nih.gov For example, fluorinated biphenylene networks were found to have the highest thermodynamic stability. nih.gov The ability to control the electronic structure through post-synthetic modification highlights the potential for creating tailored materials based on the biphenylene scaffold.

Calculated Band Gaps of Halogenated Biphenylene Networks nih.gov
FunctionalizationBand Gap Range (eV)
Hydrogenation0.00–4.86
Fluorination0.012–4.82
Chlorination0.090–3.44
Bromination0.017–1.73

Mechanistic Investigations of 2,3,6,7 Tetrabromobiphenylene Transformations

Carbon-Carbon Bond Activation and Ring-Opening Processes of Biphenylene (B1199973) Derivatives

The central carbon-carbon bond of the four-membered ring in biphenylene is a key feature, and its activation and cleavage are central to many of its transformations. This reactivity is influenced by both external reagents, such as metals, and by the inherent strain within the molecule.

Transition metals have proven to be effective tools for mediating the cleavage of the strained central C-C bond in biphenylene and its derivatives. clasit.org This process typically involves the oxidative addition of the metal to the aryl-aryl bond, resulting in the formation of a metallacycle. clasit.org This insertion of the metal into the biphenylene core creates two new metal-aryl bonds and relieves the ring strain. clasit.org The resulting metallacycle can then undergo further reactions, leading to the formation of new polycyclic aromatic compounds. clasit.org

For instance, iridium(I) complexes have been shown to add to biphenylene to form stable insertion adducts. clasit.org Similarly, platinum(0) complexes can also insert into the C-C bond, forming stable platinum(II) metallacycles. clasit.org The stability and subsequent reactivity of these metallacycles are influenced by the other ligands attached to the metal center. clasit.org In some cases, these metal-mediated reactions can be catalytic, allowing for the efficient transformation of biphenylene derivatives. clasit.org

Table 1: Examples of Metal-Mediated C-C Bond Cleavage in Biphenylene Derivatives

Metal ComplexResulting StructureReaction Type
Iridium(I) ComplexStable Iridium(III) metallacycleOxidative Addition/Insertion
Platinum(0) ComplexStable Platinum(II) metallacycleOxidative Addition/Insertion
Iron Carbonyl (Fe₂(CO)₉)Diiron metallacycle with bridging CO ligandsOxidative Addition/Insertion

This table provides illustrative examples of how different transition metals can interact with the biphenylene core to induce C-C bond cleavage.

While metal catalysts are often employed, the inherent strain of the biphenylene scaffold can also lead to transformations under thermal conditions. The energy stored in the strained four-membered ring can be released through ring-opening reactions upon heating. While specific studies on the purely thermal transformations of 2,3,6,7-tetrabromobiphenylene are not extensively detailed in the provided search results, the general principles of biphenylene chemistry suggest that high temperatures could induce homolytic cleavage of the central C-C bond, leading to the formation of a diradical species. This reactive intermediate could then participate in various subsequent reactions, including polymerization or reactions with solvent molecules. The presence of the four bromine atoms would likely influence the stability and reactivity of any radical intermediates formed.

Dehalogenation and Cyclization Reaction Pathways

The bromine atoms on the 2,3,6,7-tetrabromobiphenylene molecule are not merely passive substituents; they actively participate in its chemical transformations, particularly in dehalogenation and subsequent cyclization reactions.

The Bergman cyclization is a well-known reaction involving the thermal or photochemical cycloaromatization of an enediyne to form a highly reactive p-benzyne biradical. wikipedia.orgorganic-chemistry.org This biradical can then abstract hydrogen atoms from a suitable donor to produce a substituted arene. organic-chemistry.org While 2,3,6,7-tetrabromobiphenylene itself is not an enediyne, its dehalogenation can lead to intermediates that undergo reactions reminiscent of the retro-Bergman cyclization. The removal of bromine atoms can generate radical or anionic intermediates that can rearrange and cyclize in complex ways.

A proposed mechanism in related systems involves the formation of a benzyne-like intermediate following dehalogenation. This highly reactive species can then undergo intramolecular reactions, leading to the formation of new ring systems. The specific pathways and products would be highly dependent on the reaction conditions and the nature of the dehalogenating agent.

The removal of halogen atoms from aryl halides through reduction is a common synthetic strategy. In the case of 2,3,6,7-tetrabromobiphenylene, reductive dehalogenation can be initiated by various reagents, including metals or radical initiators. This process can lead to the formation of aryl radicals or anions on the biphenylene core.

Structural Characterization Techniques for Elucidating Derived Structures from 2,3,6,7 Tetrabromobiphenylene

High-Resolution Scanning Probe Microscopies (STM, AFM) for On-Surface Intermediates and Products

High-resolution scanning probe microscopy (SPM) techniques, namely Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM), are indispensable tools for the bottom-up construction and characterization of novel materials on surfaces. uni-muenster.denih.gov These methods have been pivotal in the field of on-surface synthesis, where precursor molecules like 2,3,6,7-tetrabromobiphenylene are deposited onto a catalytic surface and thermally activated to form new covalent structures. uni-muenster.de

STM and AFM allow for the direct visualization of reactants, short-lived reaction intermediates, and final products with atomic precision. uni-muenster.de In a typical on-surface synthesis experiment involving a brominated precursor, the molecule first adsorbs onto the substrate. Upon heating, the carbon-bromine bonds cleave, and the resulting radical species can then couple, often through reactions like Ullmann coupling, to form polymers, macrocycles, or other nanostructures. researchgate.net

STM operates by measuring the quantum tunneling current between a sharp conductive tip and the sample, providing detailed information about the local density of electronic states near the Fermi level. nih.govresearchgate.net This makes it highly effective for imaging the arrangement of molecules and the formation of new C-C bonds. researchgate.net AFM, on the other hand, measures the forces between a tip and the sample surface. nih.gov By functionalizing the AFM tip, often with a single carbon monoxide (CO) molecule, it is possible to achieve sub-molecular resolution, clearly resolving the chemical bond structure of the synthesized products. nih.govnih.gov This bond-resolved imaging is crucial for unambiguously identifying the chemical structure of unknown products formed during on-surface reactions. nih.gov

The power of these techniques lies in their ability to capture snapshots of the entire reaction pathway. Intermediates, which may be too unstable to isolate in traditional solution-phase chemistry, can be stabilized on the surface at cryogenic temperatures and imaged, offering profound insights into reaction mechanisms. uni-muenster.de For instance, after the initial debromination of 2,3,6,7-tetrabromobiphenylene, STM and AFM could be used to identify the resulting biphenylene-based diradical or polyradical intermediates and subsequently track their polymerization into larger structures. nih.gov

Table 1: Capabilities of STM and AFM in On-Surface Synthesis
TechniquePrinciple of OperationInformation ObtainedApplication to 2,3,6,7-Tetrabromobiphenylene Derivatives
Scanning Tunneling Microscopy (STM) Measures quantum tunneling current between tip and sample. researchgate.netAtomic-scale topography, electronic structure, molecular arrangement on surfaces. uni-muenster.denih.govVisualizing precursor molecules, tracking debromination, and observing the formation of polymeric chains or networks. researchgate.net
Atomic Force Microscopy (AFM) Measures forces (e.g., van der Waals, Pauli repulsion) between tip and sample. nih.govHigh-resolution topographical imaging, mapping of surface properties. researchgate.netWith a functionalized tip, provides bond-resolved images to confirm the covalent structure of the final products. nih.govnih.gov

Electron Spectroscopy for Surface Chemical Analysis (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS is particularly valuable for monitoring the chemical transformations that occur during on-surface synthesis. When analyzing structures derived from 2,3,6,7-tetrabromobiphenylene, XPS can provide direct evidence of the cleavage of the C-Br bonds, a critical step in the formation of new C-C coupled products.

The technique works by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment.

In the context of 2,3,6,7-tetrabromobiphenylene, XPS analysis would focus on the C 1s and Br 3d core level spectra.

Br 3d Spectrum: Before reaction, a distinct Br 3d peak corresponding to bromine covalently bonded to a carbon atom would be present. thermofisher.com After successful thermal annealing on a catalytic surface, the intensity of this peak would significantly decrease or disappear entirely, confirming the debromination step.

C 1s Spectrum: The C 1s spectrum of biphenylene (B1199973) shows contributions from its non-equivalent carbon atoms. nih.gov The formation of new C-C bonds and the interaction with the underlying metal substrate during on-surface synthesis would lead to shifts and changes in the shape of the C 1s peak, providing information about the new chemical environment of the carbon atoms in the final product.

By comparing XPS spectra taken before and after the on-surface reaction, researchers can quantitatively assess the extent of debromination and confirm the formation of a new carbon-based structure on the surface.

Table 2: Representative XPS Binding Energies for Relevant Elements
ElementCore LevelChemical StateTypical Binding Energy (eV)Reference
BromineBr 3d₅/₂C-Br (e.g., in KBr)~68.7 thermofisher.com
CarbonC 1sC-C/C-H (adventitious)~284.8 surfacesciencewestern.com
CarbonC 1sC-O~286.3 - 286.8 surfacesciencewestern.com

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.

X-ray Diffraction and Advanced Crystallographic Studies of Related Biphenylene Derivatives

While SPM techniques excel at characterizing structures in two dimensions on a surface, X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com If the product derived from 2,3,6,7-tetrabromobiphenylene can be synthesized as a single crystal, single-crystal XRD can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. acs.orgacs.org

In cases where only a polycrystalline powder is available, high-resolution powder XRD can be employed. From the diffraction pattern, one can determine the unit cell parameters, space group, and, in favorable cases, solve the entire crystal structure using methods like simulated annealing. nih.gov This has been successfully applied to determine the crystal structures of complex pharmaceutical molecules and other organic materials. nih.gov For novel materials derived from 2,3,6,7-tetrabromobiphenylene, XRD provides the ground truth for the 3D structure, which is essential for understanding its bulk material properties.

Table 3: Example Crystallographic Data for a Biphenylene-Containing Compound
ParameterExample Value (Telmisartan Polymorph A)
Crystal System Monoclinic
Space Group P2(I)/c
a (Å) 18.7798
b (Å) 18.1043
c (Å) 8.00578
β (deg) 97.066
Volume (ų) 2701.31

Data for Telmisartan, a complex molecule containing a biphenyl (B1667301) moiety, illustrates the type of information obtained from XRD. nih.gov

Vibrational and Nuclear Magnetic Resonance Spectroscopies for Molecular Structure Confirmation

For derivatives of 2,3,6,7-tetrabromobiphenylene that can be produced in sufficient quantity and purity for bulk analysis, vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopies are powerful tools for molecular structure confirmation. tandfonline.comresearchgate.net

Vibrational Spectroscopy (IR and Raman) probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making the resulting spectrum a unique molecular fingerprint.

Infrared (IR) Spectroscopy: Provides information on vibrational modes that cause a change in the molecule's dipole moment.

Raman Spectroscopy: Is sensitive to vibrations that cause a change in the molecule's polarizability. Often, IR and Raman are complementary, as some vibrations may be active in one technique but not the other.

Studies on biphenylene and its isotopologues have established detailed assignments of their vibrational modes. rsc.org The Raman spectra of biphenylene-based materials have been shown to be dependent on their length and structure, offering a method to characterize these properties. rsc.org For a product derived from 2,3,6,7-tetrabromobiphenylene, the disappearance of vibrational modes associated with the C-Br bond and the appearance of new modes corresponding to the newly formed structure would provide strong evidence for the transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local chemical environment of specific nuclei, such as ¹H (proton) and ¹³C. The chemical shift of a nucleus is highly sensitive to the electronic structure around it.

¹H NMR: Would confirm the structure by showing the expected number of signals, integration values (proton count), and coupling patterns (J-coupling) for the protons on the biphenylene core and any remaining or newly introduced functional groups.

¹³C NMR: Provides information on all the unique carbon atoms in the molecule, which is particularly useful for characterizing the carbon skeleton of the derived structure. nih.govspectrabase.com

Together, these spectroscopic techniques provide a comprehensive picture of the molecular structure, confirming the connectivity and chemical environment of the atoms within the newly synthesized compound. tandfonline.comresearchgate.net

Table 4: Characteristic Spectroscopic Data for the Biphenylene Core
TechniqueFeatureCharacteristic Value/RegionReference
¹H NMR Chemical Shift (in CDCl₃)~6.6-6.8 ppm chemicalbook.com
¹³C NMR Chemical Shift (α-carbons)~128.4 ppm nih.govspectrabase.com
¹³C NMR Chemical Shift (β-carbons)~117.6 ppm nih.govspectrabase.com
¹³C NMR Chemical Shift (fused carbons)~151.7 ppm nih.govspectrabase.com
Raman Strongest ag modes~650-1600 cm⁻¹ rsc.org

Theoretical and Computational Studies of 2,3,6,7 Tetrabromobiphenylene and Its Reactivity

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of 2,3,6,7-tetrabromobiphenylene would involve optimizing its ground-state geometry to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

Subsequent calculations would yield crucial information about its electronic properties. This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. Furthermore, DFT can be employed to calculate reaction energetics, such as the activation energies and reaction enthalpies for potential chemical transformations involving 2,3,6,7-tetrabromobiphenylene.

Quantum Chemical Calculations (QCC) of Reactivity Indices and Molecular Descriptors

Building upon the electronic structure information from DFT, Quantum Chemical Calculations (QCC) can be used to derive a range of reactivity indices and molecular descriptors. These conceptual DFT-based descriptors provide a quantitative framework for predicting and understanding chemical behavior.

For 2,3,6,7-tetrabromobiphenylene, these calculations would quantify properties such as:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Fukui Functions: These local reactivity descriptors would identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

These descriptors are invaluable for predicting how 2,3,6,7-tetrabromobiphenylene would interact with other reagents and for designing synthetic pathways.

Molecular Dynamics Simulations for Dynamic Behavior of Biphenylene-Derived Systems

While DFT and QCC provide insights into static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a system involving 2,3,6,7-tetrabromobiphenylene, MD simulations could be used to study its conformational dynamics, its interactions with solvent molecules, or its behavior when incorporated into larger systems, such as polymers or materials. For instance, simulations could explore how the bulky bromine atoms affect the torsional angle between the two rings of the biphenylene (B1199973) core and how this influences its packing in a condensed phase.

Mechanistic Prediction and Validation through Computational Approaches

The combination of DFT, QCC, and MD simulations provides a powerful toolkit for predicting and validating reaction mechanisms. For any proposed reaction involving 2,3,6,7-tetrabromobiphenylene, computational approaches could be used to map out the entire potential energy surface.

This involves locating and characterizing the structures and energies of all reactants, intermediates, transition states, and products. By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. The theoretical predictions for reaction outcomes and selectivity could then be compared with experimental results for validation, providing a deep, molecular-level understanding of the compound's reactivity.

Applications of 2,3,6,7 Tetrabromobiphenylene As a Precursor in Advanced Materials Research

Rational Design and Synthesis of Novel Carbon Allotropes

The quest for new carbon allotropes beyond fullerenes, nanotubes, and graphene has driven chemists to design molecular precursors that can be assembled into unique, extended two-dimensional networks. The biphenylene (B1199973) unit, with its inherent four- and six-membered rings, is a particularly appealing motif for creating non-benzenoid carbon structures with potentially novel electronic and mechanical properties.

Cyclo[n]carbons, molecular rings of sp-hybridized carbon atoms, have been a long-standing synthetic challenge due to their high reactivity. nih.gov Recent breakthroughs have demonstrated their on-surface synthesis and characterization by dehalogenating or de-carbonylating larger, more stable precursor molecules. nih.gov For instance, cyclo nih.govcarbon has been successfully generated from precursors such as C₁₈Br₆ and C₂₄O₆ using atomic manipulation on an inert surface. rsc.orgresearchgate.netdiva-portal.org This method involves the precise removal of masking groups to yield the desired carbon allotrope. nih.gov

However, a review of current scientific literature reveals no specific examples of 2,3,6,7-tetrabromobiphenylene being utilized as a direct precursor for the synthesis of cyclo[n]carbons. The established methods rely on precursors that already contain the cyclic carbon backbone, which is then "unmasked" on the surface. nih.gov The use of a biphenylene-based precursor would require a more complex reaction pathway, likely involving significant molecular rearrangement, a strategy that has not yet been reported for this class of compounds.

A biphenylene network (BPN) is a planar carbon allotrope composed of an ordered arrangement of four-, six-, and eight-membered rings. Theoretical studies have predicted unique metallic properties for this non-benzenoid material. The synthesis of such a network represents a significant challenge in materials science.

In the pursuit of a BPN, researchers investigated the use of a fully halogenated biphenylene precursor, specifically 1,4,5,8-tetraiodo-2,3,6,7-tetrabromobiphenylene (TTBP) . This molecule was designed for sequential dehalogenative coupling. The strategy envisioned that the more reactive iodine atoms would facilitate initial polymerization, followed by a debrominative reaction to induce lateral fusion into the desired network. However, this approach proved unsuccessful, as the synthesis failed at the initial polymerization step.

This research finding was pivotal, as it highlighted the challenges of using highly halogenated, rigid precursors and steered the scientific community toward alternative strategies. A successful synthesis of a biphenylene network was later achieved using a different, non-benzenoid precursor, 2,2''-dibromo-1,1':4',1'':3'',1'''-quaterphenyl , through a two-step process involving linear polymerization followed by an interchain "HF-zipping" reaction on a gold surface. This successful method underscores the intricate precursor design required for the bottom-up synthesis of novel carbon allotropes.

Engineering of π-Conjugated Nanostructures for Emerging Technologies

The on-surface synthesis approach, which relies on the reaction of molecular precursors on catalytic surfaces, is a versatile platform for creating a wide array of π-conjugated nanostructures, including graphene nanoribbons and porous nanographenes. rsc.org These materials are of interest for applications in electronics, sensing, and catalysis. The selection of the precursor molecule is critical as it dictates the final structure and properties of the resulting nanostructure.

While various halogenated molecules serve as precursors in these syntheses, there are currently no specific reports in the peer-reviewed literature detailing the use of 2,3,6,7-tetrabromobiphenylene for engineering such π-conjugated nanostructures. The development of synthetic routes using this precursor remains an unexplored area of research.

Development of Designer Carbon-Based Architectures with Tailored Properties

The concept of "designer" carbon materials involves creating architectures with precisely controlled structural features to achieve specific, tailored properties. This can include tuning the electronic bandgap, introducing porosity for catalytic applications, or controlling mechanical responses. For example, theoretical studies on nanotubes derived from the biphenylene network (BPN-NTs) predict unique thermomechanical properties that differ from those of traditional carbon nanotubes.

The synthesis of these designer architectures is fundamentally dependent on the precursor molecules used. Although 2,3,6,7-tetrabromobiphenylene possesses a well-defined structure that could, in principle, be incorporated into larger, complex architectures, its practical application as a building block for this purpose has not been demonstrated. The failed attempt to use a related per-halogenated biphenylene to create a biphenylene network suggests that significant synthetic hurdles may need to be overcome.

Future Prospects and Research Frontiers in Biphenylene-Based Materials Science

The exploration of biphenylene-based precursors in materials science is still in its early stages. The reported failure to synthesize a biphenylene network from 1,4,5,8-tetraiodo-2,3,6,7-tetrabromobiphenylene provides valuable insight into the reactivity and limitations of such molecules in on-surface synthesis. This result opens up new research questions and directions.

Future research could focus on:

Alternative Coupling Strategies: Investigating different catalytic surfaces or alternative dehalogenation techniques (e.g., light-induced or tip-induced) might enable the successful polymerization of 2,3,6,7-tetrabromobiphenylene.

Heteroatom-Doped Structures: Modifying the precursor to include heteroatoms could alter its on-surface reactivity and lead to novel doped nanostructures with tailored electronic properties.

Hierarchical Assembly: Exploring the potential of 2,3,6,7-tetrabromobiphenylene as a component in a multi-precursor system, where it could be integrated with other molecular building blocks to form complex, hybrid architectures.

While the direct application of 2,3,6,7-tetrabromobiphenylene as a precursor has thus far been limited, its rigid structure and reactive sites ensure that it will remain a molecule of interest. Overcoming the current synthetic challenges could unlock a pathway to a new family of designer carbon materials with unique properties rooted in the biphenylene motif.

Q & A

Q. What are the primary synthetic routes for 2,3,6,7-tetrabromo-biphenylene, and how can reaction conditions be optimized to improve yield?

The synthesis of 2,3,6,7-tetrabromo-biphenylene typically involves halogenation of biphenylene precursors. For example, bromination can be achieved using bromine or brominating agents like boron tribromide (BBr₃) in dichloromethane at controlled temperatures (e.g., 20°C). Key steps include careful stoichiometric control of bromine and reaction time to avoid over-bromination. Column chromatography (silica gel, hexane/CH₂Cl₂) and precipitation (e.g., MeOH) are standard purification methods. Yield optimization requires inert conditions (argon atmosphere) and low-temperature initiation to stabilize intermediates .

Q. How can spectroscopic and crystallographic methods be applied to characterize 2,3,6,7-tetrabromo-biphenylene?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃, δ ~0.40–0.60 ppm for trimethylsilyl groups) identifies substituents and confirms bromine positions .
  • X-ray Crystallography: Resolves bond lengths and angles, critical for verifying the antiaromatic biphenylene core and bromine substitution patterns .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., C₁₂Br₄I₄ derivatives) and isotopic patterns .

Q. What are the key reactivity patterns of 2,3,6,7-tetrabromo-biphenylene in organometallic reactions?

The strained antiaromatic biphenylene core undergoes selective C–C bond cleavage with organometallic reagents (e.g., Grignard or lithium reagents). Bromine substituents act as directing groups, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) to construct extended π-systems. Computational studies (DFT) predict reactivity hotspots at the central four-membered ring due to reduced electron density .

Advanced Research Questions

Q. How does antiaromaticity in 2,3,6,7-tetrabromo-biphenylene influence its electronic and charge transport properties?

Anti-aromaticity induces a singlet diradical character in the biphenylene core, lowering triplet energy and enabling unique charge transport behavior. Single-molecule junction studies (MCBJ technique) reveal conductance modulation via substituent effects (e.g., pyridyl vs. methylthio groups). Baird aromaticity in excited states further enhances spin-polarized transport, relevant for molecular electronics .

Q. What computational strategies (e.g., DFT, MD) are effective for modeling the electronic structure and stability of brominated biphenylene derivatives?

Hybrid DFT (e.g., B3LYP) with dispersion corrections accurately predicts bond strain and antiaromatic destabilization. Phonon dispersion analysis confirms mechanical stability in 2D analogs (e.g., biphenylene-BN). Molecular dynamics (MD) simulations under thermal stress (e.g., 300–500 K) assess decomposition pathways, highlighting bromine loss as a key degradation mechanism .

Q. How do structural modifications (e.g., halogen substitution, π-extension) alter the toxicity profile of biphenylene derivatives?

Bromination increases lipophilicity and bioaccumulation potential. Comparative toxicity studies (e.g., in vitro assays) suggest that 2,3,6,7-tetrabromo-biphenylene may mimic dioxin-like toxicity via aryl hydrocarbon receptor (AhR) activation, similar to polychlorinated biphenylenes (PCBs). Structure-activity relationship (SAR) models correlate halogen position with EC₅₀ values in toxicity assays .

Q. What experimental and theoretical approaches resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps) of brominated biphenylene?

Discrepancies arise from solvent effects and solid-state vs. gas-phase measurements. Synchrotron-based XPS and XAS provide core-level electronic state data, while valence PES maps occupied states. Combining experimental spectra with DFT-predicted density of states (DOS) reconciles differences, revealing solvent-induced polarization effects .

Methodological Challenges and Solutions

Q. How can researchers address low yields and reproducibility issues in synthesizing 2,3,6,7-tetrabromo-biphenylene derivatives?

  • Precision in Stoichiometry: Use syringe pumps for slow reagent addition (e.g., nBuLi over 1 hour) to minimize side reactions .
  • Inert Conditions: Rigorous argon purging and Schlenk techniques prevent bromine oxidation.
  • Analytical Validation: Cross-check purity via HPLC and elemental analysis to identify trace impurities.

Q. What strategies mitigate degradation during storage and handling of 2,3,6,7-tetrabromo-biphenylene?

Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photolytic debromination. Avoid protic solvents (e.g., MeOH) during purification to reduce hydrolysis .

Emerging Applications

Q. Can 2,3,6,7-tetrabromo-biphenylene serve as a precursor for 2D materials or quantum dot nanocomposites?

Yes. Its planar structure enables templating of biphenylene-carbon (BPC) networks via on-surface synthesis. DFT studies suggest that BN analogs exhibit lower formation energy than graphene, enabling novel 2D materials for non-enzymatic glucose sensors or spintronic devices .

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